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2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid Documentation Hub

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  • Product: 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid

Core Science & Biosynthesis

Foundational

2-(3-Bromo-5-fluoropyridin-4-yl)acetic Acid: A Strategic Building Block in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise vectors for functionalization while optimizing physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise vectors for functionalization while optimizing physicochemical properties. 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid represents a highly versatile, trifunctional building block. By integrating an electron-deficient pyridine core, a reactive bromine handle for cross-coupling, a metabolically stabilizing fluorine atom, and an acetic acid moiety for homologation or amidation, this molecule serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This technical guide explores the structural rationale, mechanistic utility, and validated experimental workflows for utilizing this scaffold, with a specific focus on its application in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors[1],[2].

Physicochemical Profiling & Structural Rationale

The utility of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is rooted in its unique stereoelectronic profile. The methylene spacer (–CH₂–) isolates the carboxylic acid from the strong inductive electron-withdrawing effects of the fluoropyridine ring. This prevents the extreme acidity and decarboxylation risks typically associated with picolinic acids (α-pyridine carboxylic acids), maintaining a predictable aliphatic pKa profile suitable for standard peptide coupling chemistry.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₇H₅BrFNO₂Defines the trifunctional synthetic handles.
Molecular Weight 234.02 g/mol Low molecular weight ensures high ligand efficiency in downstream APIs.
Calculated LogP ~1.2 - 1.5Balances aqueous solubility with organic phase partitioning during extraction.
Estimated pKa (Acid) 4.2 - 4.5Ensures complete deprotonation by non-nucleophilic bases (e.g., DIPEA) during amidation.
Topological Polar Surface Area 49.3 ŲFavorable for cellular permeability; allows budget for further polar functionalization.
Hydrogen Bond Donors/Acceptors 1 / 3Provides critical hinge-binding interactions in kinase active sites.

Mechanistic Utility in Medicinal Chemistry

The Fluorine Atom: Metabolic Stability and Conformation

The incorporation of fluorine in medicinal chemistry is a proven strategy to modulate pKa, increase lipophilicity, and block oxidative metabolism[3],[4]. In this scaffold, the C5-fluorine serves a dual purpose:

  • Metabolic Shielding: It lowers the electron density of the pyridine nitrogen, thereby reducing its basicity and mitigating the risk of N-oxidation by hepatic flavin-containing monooxygenases (FMOs)[5].

  • Conformational Locking: The highly polarized C–F bond presents a strong dipole moment. When integrated into an API, this dipole can engage in orthogonal multipolar interactions with the protein backbone (e.g., the kinase hinge region), locking the molecule into a bioactive conformation[6].

The Bromine Handle: Vector for sp²-sp² Cross-Coupling

The C3-bromine atom acts as a highly reactive electrophilic site for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioned ortho to the acetic acid moiety, it allows for the construction of sterically congested, three-dimensional architectures that are critical for escaping "flatland" in modern drug discovery.

The Acetic Acid Moiety: Amidation and Homologation

The terminal carboxylic acid is primed for amide coupling. Because it is separated from the aromatic ring by an sp³ carbon, it avoids the resonance stabilization that can deactivate aromatic carboxylic acids, ensuring rapid and high-yielding conjugation with primary or secondary amines.

Synthetic Workflows & Experimental Protocols

To maximize the utility of this scaffold, orthogonal functionalization is required. The typical workflow involves first functionalizing the acetic acid handle to avoid competitive side reactions, followed by palladium-catalyzed cross-coupling at the bromine site.

Workflow SM 2-(3-Bromo-5-fluoropyridin-4-yl) acetic acid Amide Amide Coupling (Acetic Acid Handle) SM->Amide HATU, DIPEA Amine Suzuki Suzuki Coupling (C3-Bromine Handle) Amide->Suzuki Pd(dppf)Cl2, K2CO3 Boronic Acid Product Advanced API Intermediate Suzuki->Product Purification

Figure 1: Orthogonal functionalization workflow of the bifunctional scaffold.

Protocol 1: Amide Coupling via the Acetic Acid Handle

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) because the 7-azabenzotriazole leaving group it generates is highly reactive, accelerating amidation even with sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Activation: Add HATU (1.2 eq) portion-wise. The solution will transition to a pale yellow color, indicating the formation of the active O-7-azabenzotriazolyl ester. Stir for 15 minutes.

  • Conjugation: Add the target amine (1.1 eq) dropwise (if liquid) or as a solid.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup (Self-Validating Step): Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Bromine

Causality & Rationale: The C3-bromine is sterically hindered by the adjacent C4-acetamide derivative. Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is the rate-determining step in sterically congested ortho-substituted cross-couplings. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is necessary to activate the boronic acid into a reactive boronate complex.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with the bromopyridine intermediate from Protocol 1 (1.0 eq), the appropriate aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq).

  • Degassing (Self-Validating Step): Evacuate and backfill the flask with nitrogen three times. This strictly removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Heating: Heat the mixture to 90 °C for 6–12 hours. Monitor conversion via LC-MS.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and ethyl acetate. Extract, dry, and purify via flash column chromatography.

Downstream Applications in Targeted Therapeutics

Derivatives of the 3-bromo-5-fluoropyridin-4-yl scaffold have been heavily patented by pharmaceutical companies, most notably in the development of ATR kinase inhibitors [1],[2].

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a master regulator of the DNA Damage Response (DDR) pathway. It is activated by replication stress and single-stranded DNA breaks[7],[8]. In oncology, inhibiting ATR in cancer cells that already harbor DDR deficiencies (such as ATM or p53 mutations) forces the cells to bypass cell cycle checkpoints. This premature progression into mitosis with catastrophic DNA damage results in synthetic lethality, selectively killing tumor cells while sparing healthy tissue[7],[9].

Pathway DNA DNA Damage (Replication Stress) ATR ATR Kinase DNA->ATR Activates Chk1 Chk1 Activation ATR->Chk1 Phosphorylates Inhibitor API containing Fluoropyridine Scaffold Inhibitor->ATR Inhibits Apoptosis Cancer Cell Death (Synthetic Lethality) Inhibitor->Apoptosis Forces (in deficient cells) CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle Induces

Figure 2: Mechanism of ATR kinase inhibition leading to synthetic lethality.

When incorporated into an ATR inhibitor, the fluoropyridine core typically acts as the hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the kinase backbone, while the fluorine atom optimizes the dihedral angle of adjacent substituents and protects the core from metabolic clearance[8].

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Vertex Pharmaceuticals Inc. (2014). "WO2014089379A1 - Compounds useful as inhibitors of atr kinase." Google Patents.
  • Foote, K. M., et al. (2024). "Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500)." Journal of Medicinal Chemistry. URL:[Link]

  • Alfayomy, A. M., et al. (2024). "Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics." PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Synthesis of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic Acid

Abstract This application note provides a comprehensive, technically detailed guide for the synthesis of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, a key heterocyclic building block for pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, a key heterocyclic building block for pharmaceutical and agrochemical research. The presented methodology is grounded in established chemical principles, focusing on a robust two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by hydrolysis and decarboxylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for a successful synthesis.

Introduction: The Significance of Substituted Pyridylacetic Acids

Pyridylacetic acid derivatives are a prevalent structural motif in a vast array of pharmaceutical products and drug candidates.[1] Their utility as both final active pharmaceutical ingredients (APIs) and versatile intermediates makes the development of reliable synthetic routes to novel, highly functionalized analogues a critical endeavor in medicinal chemistry. The target molecule, 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, incorporates a unique substitution pattern—a bromine atom and a fluorine atom—offering multiple points for subsequent chemical diversification through cross-coupling reactions or further nucleophilic substitutions. This makes it an exceptionally valuable scaffold for creating libraries of compounds in drug discovery programs.

This guide details a logical and efficient synthetic pathway, designed to be both scalable and reproducible in a standard laboratory setting.

Retrosynthetic Analysis and Strategic Approach

The chosen synthetic strategy hinges on the well-established malonic ester synthesis, a classic method for forming carbon-carbon bonds to introduce a carboxymethyl (-CH₂COOH) group.

Our retrosynthetic analysis begins by disconnecting the target molecule at the Cα-Cβ bond of the acetic acid side chain. This leads back to a malonate intermediate, which in turn can be synthesized via the reaction of a suitable halopyridine with diethyl malonate. This approach is particularly effective for heteroaromatic systems like pyridine, where the ring nitrogen activates the 4-position for nucleophilic attack.

The overall synthetic workflow is illustrated below.

G Start 3-Bromo-5-fluoro-4-chloropyridine Intermediate Diethyl 2-(3-bromo-5-fluoropyridin-4-yl)malonate Reagent1 Diethyl malonate, NaH, DMF Product 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid Reagent2 1. NaOH (aq), EtOH 2. HCl (aq), Δ Reagent1->Intermediate Step 1: SNAr Reaction Reagent2->Product Step 2: Hydrolysis & Decarboxylation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of Diethyl 2-(3-bromo-5-fluoropyridin-4-yl)malonate

This initial step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the pyridine ring, along with the inductive effects of the halogen substituents, renders the 4-position sufficiently electrophilic to be attacked by a soft nucleophile like the enolate of diethyl malonate. The reaction of 2- or 4-halopyridines is a well-established method for site-specific functionalization.[2] Fluoropyridines often exhibit higher reactivity in SNAr reactions compared to their chloro- or bromo- counterparts due to the high electronegativity of fluorine.[2] However, in our substrate, the chlorine at the activated 4-position serves as the leaving group.

Diagram of the SNAr Mechanism:

Caption: General mechanism of the S-N-Ar reaction.

Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous N,N-Dimethylformamide (DMF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed. Stir the resulting solution at 0 °C for 30 minutes after the addition is complete.

  • SNAr Reaction: Add a solution of 3-Bromo-5-fluoro-4-chloropyridine (1.0 eq) in anhydrous DMF dropwise to the cold enolate solution.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halopyridine is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure diethyl 2-(3-bromo-5-fluoropyridin-4-yl)malonate.

Part 2: Saponification and Decarboxylation

The second step involves the hydrolysis of the two ester groups to form a malonic acid intermediate, which is unstable. Upon heating in an acidic medium, this intermediate readily loses a molecule of carbon dioxide to yield the final product. This classic transformation is a key part of many syntheses of carboxylic acids.[3]

Protocol:

  • Saponification (Hydrolysis): Dissolve the purified malonate intermediate (1.0 eq) from Part 1 in ethanol (EtOH). Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80 °C).

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material has been completely consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Decarboxylation: Gently heat the acidified mixture to 50-60 °C for 1-2 hours. Vigorous gas (CO₂) evolution will be observed initially. Continue heating until the effervescence ceases.

  • Product Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold hexanes. Dry the solid under vacuum to afford the final product, 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldAppearanceKey Analytical Data (Expected)
Diethyl 2-(3-bromo-5-fluoropyridin-4-yl)malonateC₁₂H₁₃BrFNO₄350.1475-85%Pale yellow oil¹H NMR, ¹³C NMR, MS (m/z for [M+H]⁺)
2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid C₇H₅BrFNO₂ 234.02 80-90% White solid ¹H NMR, ¹³C NMR, MS (m/z for [M+H]⁺), Melting Point

Conclusion

This application note outlines a reliable and efficient two-step synthesis for 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid. The methodology leverages fundamental and robust organic transformations, namely nucleophilic aromatic substitution and the malonic ester synthesis pathway. The detailed protocols and mechanistic insights provided herein are designed to enable researchers to successfully synthesize this valuable chemical building block for application in pharmaceutical and materials science research.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridine-4-Acetic Acid

Welcome to the technical support center for the synthesis of pyridine-4-acetic acid. As a key intermediate in medicinal chemistry and organic synthesis, achieving a high yield and purity of this compound is critical.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridine-4-acetic acid. As a key intermediate in medicinal chemistry and organic synthesis, achieving a high yield and purity of this compound is critical.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to help you optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section targets specific issues encountered during the synthesis of pyridine-4-acetic acid. Each answer provides a detailed explanation of the underlying chemical principles and actionable protocols.

Question 1: My yield is consistently low during the hydrolysis of 4-cyanomethylpyridine. What are the likely causes and how can I fix this?

Answer: Low yields in the hydrolysis of 4-cyanomethylpyridine (also known as 4-pyridylacetonitrile) are a frequent problem, typically stemming from incomplete reaction, side reactions, or product degradation. The hydrolysis can be performed under acidic or basic conditions, each with its own set of challenges.

Causality Analysis:

  • Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. If conditions are too mild or reaction times too short, the reaction can stall at the intermediate, 4-pyridineacetamide.

  • Product Degradation (Decarboxylation): Pyridine-4-acetic acid is susceptible to decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures. This side reaction converts your desired product into 4-picoline (4-methylpyridine), which is volatile and can be lost during workup.

  • Polymerization/Side Reactions: The starting material and intermediates can be reactive. Strong bases can sometimes lead to undesired side reactions if other functional groups are present or if the reaction is not properly controlled.

Optimization Strategy & Protocol:

A two-stage, temperature-controlled basic hydrolysis is often most effective at maximizing yield by ensuring complete conversion while minimizing degradation.

Table 1: Comparison of Hydrolysis Conditions

Hydrolysis ConditionAdvantagesDisadvantagesTypical Yield
Strong Acid (e.g., 6M H₂SO₄, reflux) Drives reaction to completion.High risk of decarboxylation; corrosive.50-70%
Strong Base (e.g., 6M NaOH, reflux) Effective for complete hydrolysis.High risk of decarboxylation.60-80%
Two-Stage Basic Hydrolysis Minimizes degradation by controlling temperature.Longer reaction time.>85%[2]
Experimental Protocol: Optimized Two-Stage Basic Hydrolysis
  • Initial Hydrolysis to Amide: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanomethylpyridine (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and heat the mixture to a gentle reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis to Carboxylic Acid: Increase the temperature to full reflux (approx. 100°C) and continue heating for an additional 6-12 hours until the intermediate amide is fully converted to the carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 4-5 with concentrated HCl. The isoelectric point of pyridine-4-acetic acid is in this range, causing it to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield the final product.

G cluster_workflow Optimized Hydrolysis Workflow start 4-Cyanomethylpyridine + NaOH stage1 Stage 1: Gentle Reflux (80-90°C) Formation of 4-Pyridineacetamide start->stage1 stage2 Stage 2: Full Reflux (100°C) Conversion to Carboxylate Salt stage1->stage2 workup Neutralization to pH 4-5 Precipitation stage2->workup purify Filtration & Washing workup->purify product Pure Pyridine-4-Acetic Acid purify->product

Caption: Workflow for optimized two-stage hydrolysis.

Question 2: I am attempting to synthesize pyridine-4-acetic acid by oxidizing 4-ethylpyridine, but my main product is isonicotinic acid. How can I improve the selectivity?

Answer: This is a classic selectivity problem in oxidation chemistry. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate will aggressively oxidize the alkyl side chain, often cleaving the C-C bond and leading to the formation of the thermodynamically stable pyridine-4-carboxylic acid (isonicotinic acid) instead of the desired acetic acid derivative.[1]

Causality Analysis:

The benzylic-like position of the CH₂ group in 4-ethylpyridine is highly susceptible to oxidation. The challenge is to oxidize this position to a carbonyl (ketone) or hydroxyl (alcohol) without cleaving the bond to the terminal methyl group. Once the ketone (4-acetylpyridine) is formed, a subsequent haloform reaction or a more controlled oxidation can yield the desired product. Direct, one-pot oxidation to the acetic acid is extremely challenging and rarely high-yielding.

A more reliable strategy involves a two-step process:

  • Oxidation to 4-acetylpyridine: Use a milder, more selective oxidizing agent.

  • Conversion of the ketone to the carboxylic acid: Employ a reaction like the haloform reaction.

Table 2: Oxidizing Agents for 4-Ethylpyridine

Oxidizing AgentProduct SelectivityComments
KMnO₄ / K₂Cr₂O₇ Low (favors isonicotinic acid)Over-oxidation is common and difficult to control.[1]
Molecular Oxygen with Cu(II) Catalyst Moderate to Good (favors 4-acetylpyridine)A greener approach, but may require optimization of catalyst and conditions.[3][4]
**Selenium Dioxide (SeO₂) **Good (favors 4-acetylpyridine)Stoichiometric, toxic reagent. Use with caution.

Optimization Strategy & Protocol:

Step 1: Selective Oxidation to 4-Acetylpyridine

A modern and effective method utilizes a copper catalyst and molecular oxygen, which is generally selective for the formation of the methyl ketone.[3]

  • Reaction Setup: To a solution of 4-ethylpyridine (1.0 eq) in a solvent like acetonitrile or DMF, add a copper(II) salt such as Cu(NO₃)₂·3H₂O (0.1 eq).[3]

  • Execution: Stir the mixture vigorously under an atmosphere of oxygen (a balloon is often sufficient for lab scale) at a temperature of 100-120°C for 12-24 hours.[3]

  • Work-up: After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting 4-acetylpyridine by column chromatography or distillation.

Step 2: Haloform Reaction of 4-Acetylpyridine
  • Reagent Preparation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.3 eq) to a solution of sodium hydroxide (10 eq) in water.

  • Reaction: Add a solution of 4-acetylpyridine (1.0 eq) in dioxane or THF dropwise to the cold NaOBr solution.

  • Execution: Stir the mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench any excess hypobromite with sodium sulfite. Acidify the solution with HCl to pH 4-5 to precipitate the pyridine-4-acetic acid. Filter, wash, and dry the product.

G Start 4-Ethylpyridine StrongOx Strong Oxidation (e.g., KMnO4) Start->StrongOx MildOx Mild Oxidation (e.g., Cu(II)/O2) Start->MildOx Product_undesired Product_undesired StrongOx->Product_undesired Intermediate 4-Acetylpyridine MildOx->Intermediate Product_ Product_ undesired Isonicotinic Acid (Over-oxidation Product) Haloform Haloform Reaction (NaOBr) Intermediate->Haloform Product_desired Pyridine-4-Acetic Acid Haloform->Product_desired

Caption: Competing oxidation pathways for 4-ethylpyridine.

Question 3: My Grignard reaction using 4-chloropyridine and CO₂ is failing or giving very low yields. What are the critical parameters to control?

Answer: The Grignard carboxylation of 4-chloropyridine is a powerful method but is notoriously sensitive to reaction conditions. Failure is almost always due to two factors: moisture/air contamination or poor Grignard reagent formation.

Causality Analysis:

  • Grignard Reagent Reactivity: Grignard reagents are potent bases and nucleophiles. They react instantly with water, alcohols, and even atmospheric CO₂ and oxygen.[5][6] Strict anhydrous and inert conditions are non-negotiable.

  • Halogen Choice: While 4-chloropyridine can be used, 4-bromopyridine or 4-iodopyridine are significantly more reactive and will form the Grignard reagent more readily. The C-Cl bond is strong and can be difficult to activate with magnesium.

  • Side Reactions: The pyridyl Grignard reagent can be unstable. It can potentially react with another molecule of 4-chloropyridine. Furthermore, exposure to oxygen can lead to the formation of 4-hydroxypyridine after workup.[6]

Optimization Strategy & Protocol:

  • Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (THF or diethyl ether are standard). Ensure the magnesium turnings are dry and activated (a crystal of iodine can help initiate the reaction).[7]

  • Use a More Reactive Halide: If possible, switch from 4-chloropyridine to 4-bromopyridine. This will dramatically improve the rate and success of Grignard formation.[8]

  • Controlled Addition: Add the 4-halopyridine solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid side reactions from high local concentrations.

  • Carboxylation: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), cool the reaction to 0°C or lower. Bubble dry CO₂ gas through the solution or pour the Grignard solution onto a large excess of crushed dry ice. Using solid dry ice ensures a high concentration of CO₂ and helps dissipate the heat from the exothermic reaction.[5]

  • Acidic Work-up: After the CO₂ addition is complete, quench the reaction with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt and dissolve the magnesium salts.[5] The product can then be isolated by adjusting the pH to its isoelectric point or by extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for pyridine-4-acetic acid? A1: The most common laboratory and industrial routes start from readily available 4-substituted pyridines. Key methods include:

  • Hydrolysis of 4-cyanomethylpyridine: This is a very direct route involving the conversion of a nitrile group to a carboxylic acid.[2]

  • Oxidation of 4-ethylpyridine: This typically proceeds via a two-step sequence involving oxidation to 4-acetylpyridine followed by a haloform reaction.[3]

  • From 4-Picoline (4-methylpyridine): This is a multi-step process that often involves N-oxidation of the pyridine ring, rearrangement with an acylating agent like acetic anhydride to form 4-pyridylmethyl acetate, followed by hydrolysis to 4-pyridinemethanol, conversion to a halide or nitrile, and then final conversion to the acid.[9]

  • Grignard Reaction: Reaction of a 4-halopyridine (preferably bromo- or iodo-) with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide.[8]

Q2: My final product is difficult to purify by column chromatography. What are my options? A2: Pyridine-4-acetic acid is zwitterionic and highly polar, which makes it challenging to purify with standard silica gel chromatography.[10] Effective purification strategies include:

  • Recrystallization: This is the most common and effective method. The product's solubility is highly pH-dependent. Precipitating it from water by adjusting the pH to its isoelectric point (around 4-5) is often the best first step. Further recrystallization can be done from aqueous ethanol or other polar solvent mixtures.

  • Acid-Base Extraction: You can perform an extractive workup. Dissolve the crude product in a base (like aq. NaOH), wash with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid.[10]

  • Derivatization: For very difficult cases, you can convert the acid to its methyl or ethyl ester.[1] These esters are much less polar and can be easily purified by silica gel chromatography. The purified ester can then be hydrolyzed back to the pure acid.

Q3: What safety precautions are essential during this synthesis? A3: Standard laboratory safety (goggles, lab coat, gloves) is required. Specific hazards include:

  • Pyridine and its derivatives: These are often malodorous, toxic, and readily absorbed through the skin. Work in a well-ventilated fume hood.

  • Strong Acids and Bases: Reagents like concentrated H₂SO₄, HCl, and NaOH are highly corrosive.

  • Grignard Reagents: These are pyrophoric and react violently with water. The solvents used (diethyl ether, THF) are extremely flammable.[5] All Grignard reactions must be conducted under a dry, inert atmosphere.

  • Oxidizing Agents: Potassium permanganate and dichromate are strong oxidizers and should not be mixed with combustible materials.

References

  • Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid. Available at: [Link]

  • Reddy, T. J., et al. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Greluk, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • Wang, J., et al. (2011). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Available at: [Link]

  • Wibaut, J. P., & Heeringa, L. G. (1955). Syntheses, with the aid of (4‐pyridyl)‐magnesium bromide and of 4‐lithiopyridine, of some (4‐pyridyl)‐carbinols, ‐ketones and ‐ketimines. ResearchGate. Available at: [Link]

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Available at: [Link]

  • Castillo, I., et al. (2021). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Available at: [Link]

  • CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. (2017). Google Patents.
  • Reilly, J., & Sapiro, R. H. (1930). The Hydrolysis of Nitriles. Journal of the Chemical Society. (This is a representative classical reference for the general transformation, specific yield data from modern sources is preferred when available).
  • York University. (n.d.). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. YorkSpace. Available at: [Link]

  • Jessop, P. G., et al. (2015). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid

In the landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel compounds are daily realities. Among these, halogenated pyridines such as 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid repr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel compounds are daily realities. Among these, halogenated pyridines such as 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid represent a class of molecules with significant potential. However, their utility in discovery is matched by the critical need for stringent safety protocols, particularly concerning waste disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is a halogenated organic compound. While specific toxicological data for this exact molecule may not be extensively published, the presence of bromine, fluorine, and a pyridine ring necessitates a cautious approach. Based on data from structurally similar compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact can cause irritation or, with prolonged exposure, more severe chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][4]

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, and appropriate control measures must be in place.

Personal Protective Equipment (PPE): The First Line of Defense

A fundamental aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. When handling 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid in any form (solid, solution, or as waste), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][7]Protects against splashes of solutions or contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8]Prevents direct skin contact. It is crucial to check the breakthrough time of the specific glove material against pyridine and halogenated organic compounds.
Body Protection A laboratory coat that is fully buttoned.[8]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if there is a risk of inhalation, especially when handling powders outside of a certified chemical fume hood.[9][10]Ensures that airborne particles or vapors are not inhaled, which can cause respiratory irritation or systemic toxicity.
The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. The following workflow ensures that 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is managed safely and in accordance with environmental regulations.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment Phase cluster_final_disposal Final Disposal Phase A 1. Identify Waste: Solid, Liquid, or Contaminated Materials B 2. Segregate Waste: Halogenated Organic Waste A->B Categorize C 3. Select Appropriate Container: Chemically resistant, leak-proof, with a secure lid B->C Contain D 4. Label Container Clearly: 'Hazardous Waste - Halogenated Organic', Chemical name, and hazard pictograms C->D Label E 5. Store Securely: In a designated, well-ventilated waste accumulation area D->E Store F 6. Arrange for Professional Disposal: Contact certified hazardous waste management service E->F Dispose

Caption: Disposal workflow for 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, and any reaction byproducts containing it, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of this chemical down the drain.[11]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste.[12]

Crucially, this waste must be segregated as halogenated organic waste .[8][13] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[11]

Step 2: Containment and Labeling

  • Containers: Use only chemically resistant, leak-proof containers with secure lids for waste accumulation.[12][14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid," and appropriate hazard pictograms (e.g., irritant).[13] The date of waste accumulation should also be clearly marked.

Step 3: Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4] The storage area should have secondary containment to mitigate the impact of any potential spills.

Step 4: Final Disposal

The final disposal of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid must be conducted by a licensed hazardous waste disposal company.[2][3][6] These companies are equipped to handle and treat halogenated organic compounds in compliance with EPA and local regulations.[15] Treatment technologies for such wastes may include high-temperature incineration.[15]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Cleanup Cleanup by Trained Personnel with appropriate PPE Alert->Cleanup DisposeSpill Dispose of Cleanup Materials as Hazardous Waste Cleanup->DisposeSpill Exposure Exposure Occurs Skin Skin Contact: Rinse with copious amounts of water for 15 minutes Exposure->Skin Eye Eye Contact: Flush with eyewash station for 15 minutes Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical

Caption: Emergency response plan for spills and exposures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Spill: For a small spill, trained personnel wearing appropriate PPE can use an inert absorbent material to clean it up.[17] The collected material must be placed in a sealed container and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, fostering a culture of safety and environmental responsibility within the laboratory.

References

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  • Dolly Corporation.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
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Handling

A Researcher's Guide to the Safe Handling of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated pyridines and their derivatives are a cornerstone for building c...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated pyridines and their derivatives are a cornerstone for building complex molecular architectures. This guide provides essential safety and logistical information for handling 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, a compound with potential applications in pharmaceutical research. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Immediate Safety and Hazard Assessment
  • Skin and Eye Irritation: Direct contact can cause significant irritation and potential damage to the skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4]

  • Toxicity: While acute toxicity data is limited, related compounds are considered harmful if swallowed.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are paramount to minimizing exposure risk. The following is a step-by-step guide to the essential protective gear required when handling 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever handling this compound in solid or solution form. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine powders.[5] For procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles.[5]

Hand Protection: Choosing the Right Gloves

Nitrile gloves are the minimum requirement for handling 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid.[5][6] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination. For prolonged operations or when handling concentrated solutions, consider double-gloving. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.

Body Protection: Beyond the Lab Coat

A standard, fully-buttoned laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[7] For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of solid 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid that may generate dust, as well as the handling of its solutions, must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or in situations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational and Disposal Plans

A safe laboratory environment is maintained not only through proper handling during experimentation but also through meticulous planning for spills and waste disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][7] Halogenated organic compounds require specific disposal streams.[7] Collect all waste in designated, leak-proof, and clearly labeled containers.[8][9] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood or Respirator
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup/Transfers Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat & Chemical-Resistant ApronRespirator (if outside a fume hood)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection cluster_3 Final Check start Identify Experimental Task hazard_eval Potential for: - Dust/Aerosol Generation - Splashing - Inhalation start->hazard_eval eye_face Eye/Face Protection hazard_eval->eye_face All Tasks hand Hand Protection hazard_eval->hand All Tasks body Body Protection hazard_eval->body All Tasks respiratory Respiratory Protection hazard_eval->respiratory If Dust/Aerosol Risk final_check Review Institutional SOPs & EHS Guidelines eye_face->final_check hand->final_check body->final_check respiratory->final_check

Caption: PPE Selection Workflow for Handling 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid.

Conclusion

The responsible and safe handling of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is a prerequisite for its successful application in research and development. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and proper operational and disposal planning, researchers can confidently and safely explore the potential of this and other novel chemical compounds. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

  • Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids.
  • Fagron Inc. (2015, October 20). Safety Data Sheet: Acetic Acid 5%. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • CPAChem. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

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